molecular formula C14H20N2O B2790415 N-ethyl-4-phenylpiperidine-1-carboxamide CAS No. 16568-81-3

N-ethyl-4-phenylpiperidine-1-carboxamide

Cat. No.: B2790415
CAS No.: 16568-81-3
M. Wt: 232.327
InChI Key: VHZZMSQNFXHQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-phenylpiperidine-1-carboxamide is a chemical compound that belongs to the piperidine class of compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl group, a phenyl group, and a carboxamide group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Biological Activity

N-ethyl-4-phenylpiperidine-1-carboxamide, a compound derived from the piperidine family, has garnered significant attention in pharmacological research due to its diverse biological activities. This article synthesizes current findings on its biological activity, particularly focusing on its anti-cancer properties, analgesic effects, and potential applications in treating infectious diseases.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of piperidine derivatives with carboxylic acids or isocyanates. The general synthesis pathway includes:

  • Formation of Piperidine Derivative : Starting with 4-phenylpiperidine, the ethyl group is introduced at the nitrogen position.
  • Carboxamide Formation : The introduction of a carboxamide group is typically achieved through reaction with isocyanates or carboxylic acids.

The structure can be represented as follows:

C14H19NO2\text{C}_1\text{4H}_{19}\text{N}\text{O}_2

Anti-Cancer Properties

Recent studies have highlighted the anti-proliferative effects of this compound against various cancer cell lines. For instance:

  • In vitro Studies : The compound exhibited significant anti-proliferative activity against HCT116 (colon cancer), MCF7 (breast cancer), and A431 (skin cancer) cell lines. The IC50 values ranged from 0.56 to 0.70 μM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
Cell LineIC50 (μM)Comparison Drug
HCT1160.565-Fluorouracil
MCF70.645-Fluorouracil
A4310.705-Fluorouracil

The selectivity towards carcinoma cells over normal cells was confirmed by testing against RPE1 (retinal pigment epithelial) cells, where the therapeutic index was notably favorable .

Analgesic Effects

In addition to its anti-cancer properties, this compound has been studied for its analgesic effects:

  • Opioid Receptor Interaction : A derivative of this compound demonstrated high binding affinity for the μ-opioid receptor (MOR), with a Ki value of 7.3 nM, indicating potential as a selective analgesic agent. It showed effective pain relief in animal models, with an ED50 of 3.1 mg/kg in hot plate tests .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Mycobacterium tuberculosis : High-throughput screening revealed that derivatives related to N-ethyl-4-phenylpiperidine exhibited moderate activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .

Structure–Activity Relationship (SAR)

The biological activity of N-ethyl-4-phenylpiperidine is influenced by its chemical structure. Key findings include:

  • Nitrogen Substitution : The presence of nitrogen in the piperidine ring is crucial for biological activity.
  • Hydrophobic Interactions : The phenyl group enhances hydrophobic interactions, which are essential for binding to target proteins.
  • Functional Group Variations : Modifications at the nitrogen position and variations in the carboxamide group can significantly affect potency and selectivity .

Properties

IUPAC Name

N-ethyl-4-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-15-14(17)16-10-8-13(9-11-16)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZZMSQNFXHQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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